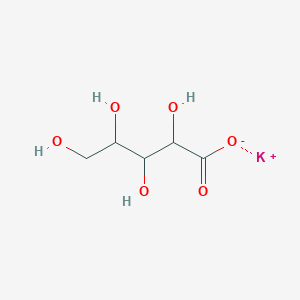

potassium;2,3,4,5-tetrahydroxypentanoate

描述

potassium;2,3,4,5-tetrahydroxypentanoate: , also known as potassium arabonate, is a potassium salt of arabinonic acid. Arabinonic acid is a sugar acid derived from arabinose, a five-carbon sugar. This compound is used as a building block for the synthesis of oligosaccharides and polysaccharides . It has a molecular weight of 176.17 g/mol and is known for its high purity, with a minimum purity of 98% .

准备方法

Synthetic Routes and Reaction Conditions: potassium;2,3,4,5-tetrahydroxypentanoate is chemically synthesized by the glycosylation of 2-deoxy-D-ribose with arabinonitrile, followed by hydrolysis to form arabinonic acid . The reaction conditions typically involve the use of suitable solvents and catalysts to facilitate the glycosylation and hydrolysis processes.

Industrial Production Methods: Industrial production of arabinonic acid, potassium salt (1:1) can involve microbial fermentation processes. For example, the acetic acid bacterium Gluconobacter oxydans can oxidize L-arabinose to produce L-arabinonic acid . This method can yield high levels of L-arabinonic acid under controlled pH conditions in bioreactors .

化学反应分析

Types of Reactions: potassium;2,3,4,5-tetrahydroxypentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Products can include various carboxylic acids or ketones.

Reduction: Products can include alcohols or other reduced forms of the compound.

Substitution: Products can include esters, ethers, or other substituted derivatives.

科学研究应用

Chemical Properties and Structure

Potassium; 2,3,4,5-tetrahydroxypentanoate is a chiral compound characterized by four hydroxyl groups and an aldehyde functional group. Its molecular formula is , and it is highly soluble in water. The stereochemistry of this compound plays a crucial role in its biological activity and interactions with enzymes.

Biochemistry

- Metabolic Pathways : Potassium D-ribose is integral to carbohydrate metabolism. It participates in the pentose phosphate pathway, crucial for nucleotide synthesis and cellular energy production.

- Building Block for Synthesis : It serves as a precursor in the synthesis of ribonucleosides and other biologically active compounds. Its unique structure allows for various chemical modifications.

Medicine

- Therapeutic Potential : Research indicates that potassium D-ribose supplementation can enhance ATP levels in cardiac tissues during ischemia-reperfusion injury, improving cardiac function in patients with ischemic heart disease.

- Chronic Fatigue Syndrome : Clinical trials have shown that D-ribose supplementation significantly alleviates symptoms of chronic fatigue syndrome and fibromyalgia by improving energy metabolism.

- Athletic Performance : Athletes have reported enhanced recovery post-exercise when using D-ribose due to its role in ATP resynthesis.

Industrial Applications

- Biodegradable Polymers : Potassium D-ribose is utilized in the production of environmentally friendly materials, contributing to sustainable practices in the chemical industry.

- Microbial Fermentation : Industrial processes often employ microbial fermentation methods to produce potassium D-ribose from renewable resources, highlighting its potential for sustainable production.

Cardiac Function Improvement

A study demonstrated that patients with ischemic heart disease who received D-ribose supplementation showed improved cardiac function due to increased ATP levels during periods of reduced blood flow.

Chronic Fatigue Syndrome

In a clinical trial involving individuals with chronic fatigue syndrome, participants experienced significant reductions in fatigue levels after receiving D-ribose supplements over a specified period.

Enhanced Athletic Recovery

Research indicated that athletes who supplemented with D-ribose experienced faster recovery times after intense exercise sessions, attributed to improved ATP production and metabolic efficiency.

作用机制

The mechanism of action of arabinonic acid, potassium salt (1:1) involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in sugar metabolism, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

相似化合物的比较

Gluconic acid, potassium salt: Another sugar acid potassium salt with similar properties and applications.

Xylonic acid, potassium salt: A similar compound derived from xylose, used in similar applications.

Galactonic acid, potassium salt: Derived from galactose, with comparable uses in research and industry.

Uniqueness: potassium;2,3,4,5-tetrahydroxypentanoate is unique due to its specific structure and properties derived from arabinose. Its high purity and specific reactivity make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

生物活性

Potassium 2,3,4,5-tetrahydroxypentanoate, also known as potassium lyxose, is a chiral compound derived from pentose sugars that has garnered attention for its diverse biological activities. This article explores its biochemical roles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Potassium 2,3,4,5-Tetrahydroxypentanoate

Potassium 2,3,4,5-tetrahydroxypentanoate is characterized by multiple hydroxyl groups and an aldehyde functional group. Its chemical structure allows for significant interactions in biological systems, influencing various metabolic pathways. The compound is primarily studied for its roles in carbohydrate metabolism and potential therapeutic properties.

The biological activity of potassium 2,3,4,5-tetrahydroxypentanoate is attributed to its ability to interact with enzymes and receptors within the body. The hydroxyl groups facilitate hydrogen bonding with active sites on enzymes, modulating their activity and influencing metabolic processes. Additionally, the aldehyde group can participate in nucleophilic addition reactions, further enhancing its biological interactions.

1. Metabolic Pathways

Potassium 2,3,4,5-tetrahydroxypentanoate plays a crucial role in carbohydrate metabolism. It is involved in various biochemical pathways that regulate energy production and utilization within cells. Studies indicate that it may enhance glycolytic pathways and influence the synthesis of other essential biomolecules .

2. Antioxidant Properties

Research has demonstrated that potassium 2,3,4,5-tetrahydroxypentanoate exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases .

3. Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in several contexts:

- Cancer Research : Preliminary studies suggest that it may have anti-cancer properties by inhibiting tumor cell proliferation .

- Immunomodulation : It has been shown to activate specific immune cells (MAIT cells), which play a vital role in the body's defense against infections .

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases .

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant effects of mucilage containing potassium 2,3,4,5-tetrahydroxypentanoate extracted from plant leaves. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls[ -

Cancer Cell Proliferation :

In vitro studies on cancer cell lines demonstrated that potassium 2,3,4,5-tetrahydroxypentanoate c

属性

IUPAC Name |

potassium;2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKJRYJAZFMNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891207 | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36232-89-0 | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036232890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium arabinonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。